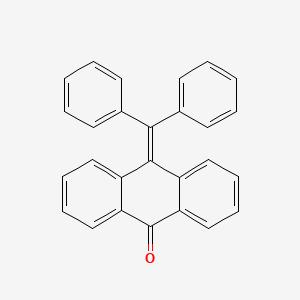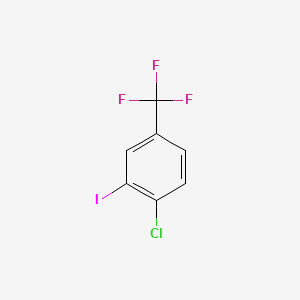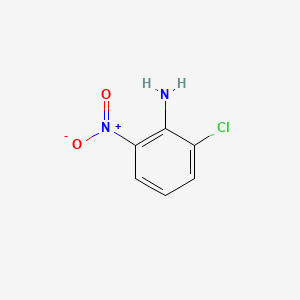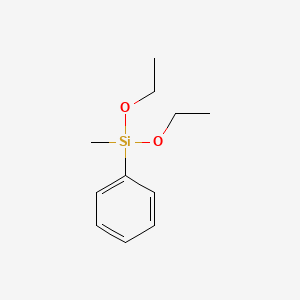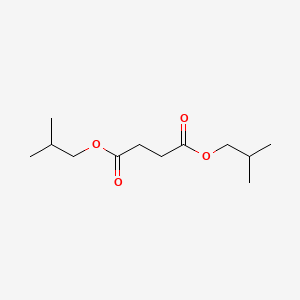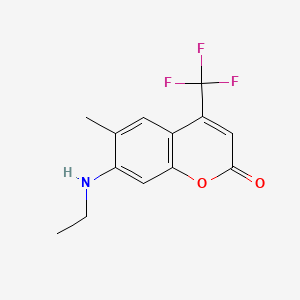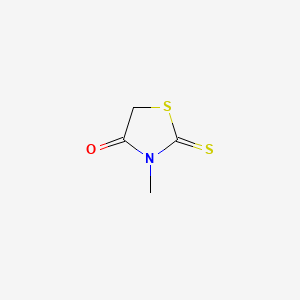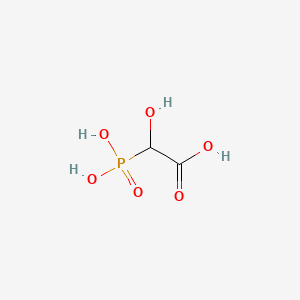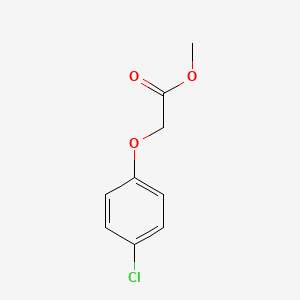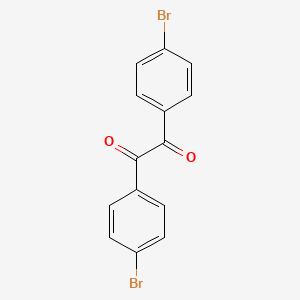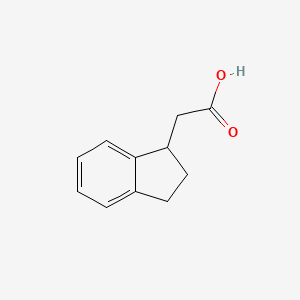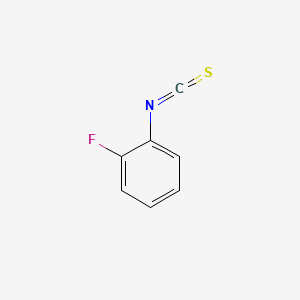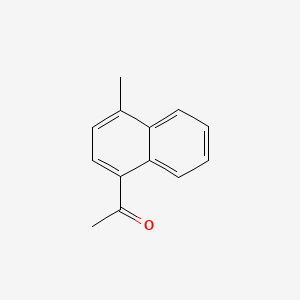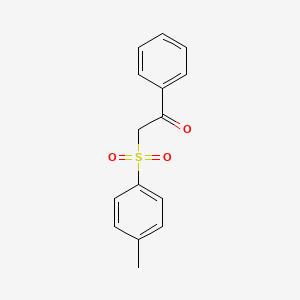
2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine (1:3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine (1:3)” is a chemical compound that is used for industrial and scientific research . It is also known by other names such as Phospho (enol)pyruvic acid cyclohexylammonium salt, Cyclohexanamine 2- (phosphonooxy)acrylate, and Phosphoenolpyruvic Acid MonocyclohexylaMMoniuM Salt .
Aplicaciones Científicas De Investigación
Organophosphorus Compounds Synthesis
In the realm of scientific research, organophosphorus compounds play a significant role due to their wide range of applications, including their use as phosphorylating agents. Research conducted by Maynard and Swan (1963) demonstrated the efficacy of 2-chloroalkylphosphonic acids in phosphorylating alcohols and phenols in the presence of cyclohexylamine, highlighting the utility of these reactions in synthesizing organophosphorus compounds with potential applications in various industries, including agriculture and medicine. This study provides foundational knowledge for understanding the chemical properties and reactivity of phosphonate groups, which are essential in the development of new chemical entities and materials (Maynard & Swan, 1963).
Carbohydrates in Protein Research
Further exploration into the chemical properties and applications of compounds similar to 2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine can be seen in the study by Fletcher et al. (1963), focusing on the isolation and modification of glycopeptides from hen's egg albumin. This research provides insights into the structural and chemical modification of carbohydrates, offering a pathway for the development of novel compounds with potential therapeutic and industrial applications. The methodologies employed in this study are crucial for advancing the understanding of carbohydrate chemistry and its implications in protein research (Fletcher et al., 1963).
Renewable Building Blocks in Materials Science
Trejo-Machin et al. (2017) explored the use of renewable phenolic compounds, such as phloretic acid, as alternatives to traditional phenol-based compounds in materials science. This research highlights the potential of renewable resources in creating bio-based materials with desirable thermal and thermo-mechanical properties. The study underscores the importance of sustainable development in materials science, opening avenues for the creation of environmentally friendly and sustainable materials (Trejo-Machin et al., 2017).
Antiviral Research
The compound's relevance extends to antiviral research, as seen in the work by Duckworth et al. (1991), where phosphonomethoxyalkoxy purines were evaluated for their antiviral properties. This study contributes to the ongoing search for effective antiviral agents, showcasing the potential of phosphonate derivatives in the development of new therapies for viral infections. The innovative approach to synthesizing acyclonucleotides highlights the importance of chemical synthesis in drug discovery and development (Duckworth et al., 1991).
Safety And Hazards
This compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
Número CAS |
35556-70-8 |
|---|---|
Nombre del producto |
2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine (1:3) |
Fórmula molecular |
C15H28NO18P3 |
Peso molecular |
603.3 g/mol |
Nombre IUPAC |
cyclohexanamine;2-phosphonooxyprop-2-enoic acid |
InChI |
InChI=1S/C6H13N.3C3H5O6P/c7-6-4-2-1-3-5-6;3*1-2(3(4)5)9-10(6,7)8/h6H,1-5,7H2;3*1H2,(H,4,5)(H2,6,7,8) |
Clave InChI |
WNMMIHPFMKMUPZ-UHFFFAOYSA-N |
SMILES |
C=C(C(=O)O)OP(=O)(O)O.C=C(C(=O)O)OP(=O)(O)O.C=C(C(=O)O)OP(=O)(O)O.C1CCC(CC1)N |
SMILES canónico |
C=C(C(=O)O)OP(=O)(O)O.C=C(C(=O)O)OP(=O)(O)O.C=C(C(=O)O)OP(=O)(O)O.C1CCC(CC1)N |
Otros números CAS |
35556-70-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



